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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of
Yttrium Carbide (YCz2) at ambient pressure. The information presented herein is crucial for
understanding the material's fundamental structure, which dictates its physical and chemical
behavior. This document summarizes key crystallographic data, details the experimental
protocols for its determination, and illustrates the logical workflow and structural relationships.

Core Crystallographic Data

At ambient pressure and room temperature, Yttrium Carbide (YCz) adopts a body-centered
tetragonal crystal structure. This structure is isomorphous with Calcium Carbide (CaCz), which
serves as a common structural prototype for many dicarbides. The arrangement consists of
Yttrium cations and diatomic Carbon anions (C227), where the C-C bond axis is aligned with the
crystallographic c-axis.

Table 1: Crystallographic Data for YC2 at Ambient
Pressure
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Parameter

Value

Crystal System

Tetragonal

Space Group

[4/mmm (No. 139)

Lattice Parameters

a=0.36771(5) nmc = 0.61882(7) nm

Unit Cell Volume

0.0836 nm3

Formula Units (2)

2

C-C Bond Distance

0.1298(6) nm[1]

Table 2: Atomic Coordinates and Wyckoff Positions for

YC>
Wyckoff
Atom . X y z
Position
Yttrium (YY) 2a 0 0 0
Carbon (C) 4e 0 0 0.1048

Note: The fractional coordinate 'z' for Carbon is calculated based on the experimental C-C

bond distance and the lattice parameter 'c'.

Experimental Protocols

The determination of the crystallographic properties of YC: relies on well-established synthesis

and characterization techniques. The primary methods involve powder X-ray and neutron

diffraction, followed by Rietveld refinement of the collected data.

Synthesis of Polycrystalline YC2

Polycrystalline samples of Yttrium Carbide are typically synthesized via arc-melting.

e Reactants: High-purity Yttrium metal (typically >99.9%) and spectrographic grade graphite

powder are used as precursors.
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o Stoichiometry: The reactants are weighed in a 1:2 molar ratio of Y to C. A slight excess of
carbon may be used to compensate for any potential loss during the process.

e Procedure:

o

The Yttrium metal and graphite powder are thoroughly mixed and pressed into a pellet.
o The pellet is placed on a water-cooled copper hearth within an arc-melting furnace.

o The furnace chamber is evacuated to a high vacuum and subsequently backfilled with an
inert gas, such as high-purity argon, to prevent oxidation.

o An electric arc is struck between a tungsten electrode and the sample, causing it to melt.

o To ensure homogeneity, the resulting carbide button is flipped and re-melted multiple
times.[2]

Powder X-ray Diffraction (XRD) Analysis

Powder XRD is the primary technique for determining the phase purity, crystal structure, and
lattice parameters of the synthesized YCa..

o Sample Preparation: A small portion of the synthesized YC: button is ground into a fine,
homogeneous powder using an agate mortar and pestle. This ensures that the crystallites
are randomly oriented.

 Instrumentation: A standard powder diffractometer equipped with a copper X-ray source (Cu
Ka radiation, A = 0.154 nm) is commonly used.

» Data Collection:
o The powdered sample is mounted onto a sample holder.

o The diffractometer scans a wide range of 26 angles (e.g., 20° to 100°) to collect the
diffraction pattern.

o The intensity of the diffracted X-rays is recorded as a function of the 26 angle.
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Neutron Diffraction Analysis

Neutron diffraction is particularly valuable for accurately determining the positions of light
atoms, such as Carbon, in the presence of heavy atoms like Yttrium.[3][4][5]

o Sample Preparation: A larger quantity of the powdered YC2 sample is required compared to
XRD. The powder is typically loaded into a sample holder made from a material with low
neutron scattering cross-section, such as vanadium.

e Instrumentation: The experiment is performed at a dedicated neutron scattering facility,
which provides a beam of thermal neutrons.

o Data Collection: A time-of-flight (TOF) or constant wavelength neutron diffractometer is used
to collect the diffraction pattern over a range of scattering angles.

Rietveld Refinement

The Rietveld method is a powerful analytical technique used to refine a theoretical model of the
crystal structure against the experimental powder diffraction data (both XRD and neutron).[1][6]

e Initial Model: The refinement process starts with an initial structural model for YCz, which
includes the space group (I4/mmm), approximate lattice parameters, and the Wyckoff
positions of the Y and C atoms.

o Software: Specialized software (e.g., GSAS, FullProf) is used to perform the refinement.
e Procedure:

o The software calculates a theoretical diffraction pattern based on the initial structural
model.

o Aleast-squares algorithm iteratively adjusts various parameters of the model (including
lattice parameters, atomic positions, peak shape parameters, and background) to
minimize the difference between the calculated and the experimental patterns.[6][7]

o The refinement continues until a good fit is achieved, indicated by low residual values
(e.g., Rwp, x?). The final refined parameters provide the precise crystallographic data for
YCz2.[1]
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Visualizations

The following diagrams illustrate the experimental workflow for crystallographic characterization
and the logical relationships between the key properties of YCo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Crystallographic Properties of Yttrium Carbide (YC:z) at
Ambient Pressure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081715#what-are-the-crystallographic-properties-of-
yttrium-carbide-yc2-at-ambient-pressure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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